1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

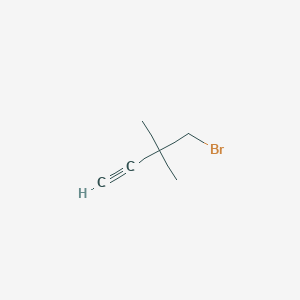

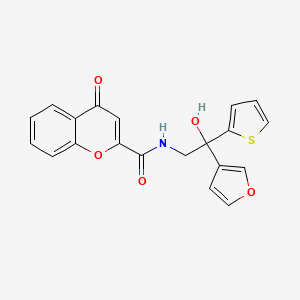

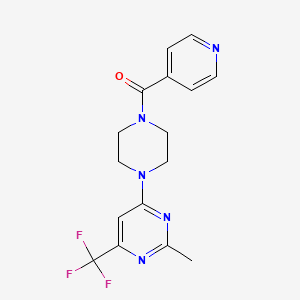

“1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide” is a chemical compound with the CAS Number: 2230799-72-9 . It has a molecular weight of 294.32 . The IUPAC name for this compound is 1-amino-N,N-dimethyl-4-(trifluoromethyl)-3,4-dihydro-2H-1lambda6-thiophene-3-sulfonamide 1-oxide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h3,5-6H,4H2,1-2H3,(H2,11,13) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Molecular Conformation and Tautomeric Behavior

Studies on sulfonamide derivatives, like the one described, often explore their molecular conformation and tautomeric behavior, which are critical for their pharmaceutical and biological activities. For instance, research on similar molecules has employed spectroscopic methods to identify different tautomeric forms, indicating a direct relationship between molecular conformation and biological function (Erturk et al., 2016).

Reactivity with Nucleophiles

The reactivity of sulfonamide derivatives with nucleophiles has been studied extensively. Reactions with heteronucleophiles—amines, alcohols, thiols, and trialkyl phosphites—have been explored to understand the chemical behavior of such compounds. These reactions are fundamental for synthesizing various chemical structures with potential applications in pharmaceuticals and materials science (Timoshenko et al., 2016).

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

The synthesis of organosulfur compounds, including sulfenamides, sulfinamides, and sulfonamides, is significant for drug design and discovery. Recent advancements have focused on developing efficient and environmentally friendly processes for preparing these compounds. Innovative methods, such as oxidative coupling of thiols and amines, have streamlined synthetic routes and reduced waste, highlighting the relevance of sulfonamide derivatives in medicinal chemistry (Cao et al., 2021).

Herbicidal Activity

Research into the structure-activity relationships of sulfonamide derivatives has led to the development of novel herbicides. By understanding the biophore models of various sulfonamide structures, researchers have synthesized compounds with significant herbicidal activities. These studies not only contribute to agricultural sciences but also offer insights into the versatile applications of sulfonamide derivatives (Ren et al., 2000).

Electrophilic Sulfur Sources in Reductive Cross-Coupling

The development of redox-active benzimidazolium sulfonamides as thiolating reagents for reductive C–S bond coupling represents another application. This method has enabled the efficient and practical synthesis of sulfonamide derivatives, showcasing the utility of such compounds in organic synthesis (Zhang et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOLHMWPZPRVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CS(=N)(=O)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)-1lambda6-thiolane-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B2640943.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)

![2-[(Trimethylsilyl)oxy]propanenitrile](/img/structure/B2640949.png)

![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)